molecular formula C13H16F3N5O3S B2362754 3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide CAS No. 2034294-14-7

3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide

Cat. No.: B2362754
CAS No.: 2034294-14-7
M. Wt: 379.36
InChI Key: KPBPOBHHOOGJHV-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H16F3N5O3S and its molecular weight is 379.36. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5O3S/c1-7-12(8(2)24-20-7)25(22,23)17-5-11-19-18-10-4-3-9(6-21(10)11)13(14,15)16/h9,17H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBPOBHHOOGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-sulfonamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure

The compound is characterized by a complex structure that includes an isoxazole ring and a tetrahydro-triazole moiety. The presence of trifluoromethyl and sulfonamide groups may contribute to its biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which are crucial for various physiological processes including acid-base balance and fluid secretion.
  • Modulation of Apoptotic Pathways : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating the mitochondrial apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Anticancer Activity

A study on related compounds showed promising anticancer activity against human colorectal cancer cells (HT-29). The effective concentration range was reported between 6.587 to 11.10 µM . The compound induced apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Antimicrobial Activity

The compound's structural analogs have shown significant antimicrobial properties. For instance, compounds with similar triazole structures demonstrated activity against Mycobacterium tuberculosis with MIC values ranging from 100 to 250 µg/mL . This suggests that the target compound may also possess antimicrobial properties worth exploring.

Case Studies and Research Findings

  • Study on HT-29 Cells : In vitro studies demonstrated that the compound could effectively induce apoptosis in HT-29 cells by activating caspase pathways. The study indicated that the compound significantly increased Bax levels while decreasing Bcl-2 levels .
  • Antimicrobial Efficacy : In a comparative study of various derivatives against M. tuberculosis, it was found that certain modifications to the triazole ring enhanced bioactivity and selectivity towards the target pathogens .

Data Tables

Biological Activity IC50 (µM) Mechanism
Anticancer (HT-29)6.587 - 11.10Apoptosis via mitochondrial pathway
Antimicrobial100 - 250Inhibition of bacterial growth

Preparation Methods

Chlorosulfonation of 3,5-Dimethylisoxazole

The synthesis begins with the preparation of 3,5-dimethylisoxazole-4-sulfonyl chloride, a key intermediate. As detailed in a 1997 patent, 3,5-dimethylisoxazole undergoes chlorosulfonation using chlorosulfonic acid at elevated temperatures (60–110°C), followed by thionyl chloride activation to yield the sulfonyl chloride derivative. The sequential addition of chlorosulfonic acid and thionyl chloride is critical to achieving high yields (81.7% in optimized conditions). The reaction mechanism proceeds via electrophilic substitution at the isoxazole’s 4-position, forming a sulfonic acid intermediate that is subsequently converted to the sulfonyl chloride.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Temperature : Maintaining the reaction mixture at 110°C for 2 hours after thionyl chloride addition ensures complete conversion.
  • Stoichiometry : A 1:1 molar ratio of 3,5-dimethylisoxazole to chlorosulfonic acid, followed by excess thionyl chloride (1.2 equivalents), drives the reaction to completion.
  • Workup : Quenching the reaction mixture onto ice-water precipitates the product, which is isolated via filtration and washed thoroughly to remove residual acids.

Preparation of the Triazolopyridine-Methyl Amine Component

Functionalization to the Methylamine Derivative

The final step likely involves protecting-group strategies to selectively generate the primary amine, which is essential for sulfonamide bond formation. For instance, Gabriel synthesis or Hofmann degradation could be employed to convert an amide or nitrile precursor to the desired amine.

Sulfonamide Coupling Reaction

Reaction Mechanism and Conditions

The sulfonyl chloride intermediate reacts with the triazolopyridine-methyl amine in a nucleophilic acyl substitution reaction. As demonstrated in a 2021 study, sulfonamide formation proceeds efficiently under solvent-free conditions using sodium hydrogen carbonate as a base at ambient temperature. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to amine ensures minimal side products.
  • Base Selection : Sodium hydrogen carbonate neutralizes HCl generated during the reaction, preventing protonation of the amine and facilitating nucleophilic attack.
  • Reaction Time : Completion typically requires 20–24 hours, monitored via thin-layer chromatography (TLC) or HPLC.

Solvent and Temperature Optimization

While solvent-free conditions offer environmental benefits, polar aprotic solvents like acetonitrile or dichloromethane may enhance reactivity for sterically hindered amines. Elevated temperatures (40–60°C) can accelerate the reaction but risk decomposition of heat-sensitive intermediates.

Purification and Analytical Characterization

Isolation Techniques

  • Crystallization : The crude product is often recrystallized from hot petroleum ether or ethanol-water mixtures to remove unreacted starting materials.
  • Chromatography : Column chromatography on silica gel with methylene chloride or ethyl acetate gradients resolves impurities, particularly regioisomers or dimerization byproducts.

Spectroscopic Confirmation

  • NMR Spectroscopy : $$^1$$H NMR confirms the presence of the isoxazole methyl groups (δ 2.3–2.6 ppm) and the triazolopyridine trifluoromethyl signal (δ 4.1–4.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]$$^+$$) at m/z 422.0821.
  • HPLC Purity : Reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity.

Alternative Synthetic Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both sulfonyl chloride preparation and sulfonamide coupling. For example, chlorosulfonation completed in 30 minutes at 100°C under microwave conditions achieves comparable yields to conventional heating.

Solid-Phase Synthesis

Immobilizing the amine component on Wang resin enables stepwise assembly of the sulfonamide, simplifying purification. This method is particularly advantageous for high-throughput screening of derivatives.

Green Chemistry Approaches

Solvent-free reactions, as reported for analogous sulfonamides, minimize waste and energy consumption. Additionally, replacing thionyl chloride with bis(trichloromethyl) carbonate (Triphosgene) offers a safer alternative for sulfonyl chloride synthesis.

Yield Optimization and Challenges

Critical Factors Affecting Yield

  • Moisture Control : Hydrolysis of the sulfonyl chloride intermediate necessitates anhydrous conditions.
  • Amine Basicity : Weakly basic amines (pKa < 8) may require stronger bases like triethylamine to deprotonate the amine during coupling.
  • Side Reactions : Over-chlorination of the isoxazole ring or N-sulfonation of the triazole moiety can occur if stoichiometry is unbalanced.

Troubleshooting Common Issues

  • Low Coupling Efficiency : Increasing the reaction temperature to 50°C or using a coupling agent like HOBt (hydroxybenzotriazole) enhances reactivity.
  • Product Degradation : Addition of radical inhibitors (e.g., BHT) prevents oxidative decomposition during prolonged reactions.

Applications and Structural Derivatives

The target compound’s antiproliferative and kinase inhibitory activities, as inferred from structurally related hybrids, underscore its potential in drug discovery. Derivatives incorporating modified isoxazole rings (e.g., 5-nitro or 4-carboxy substituents) or alternative heterocycles (e.g., pyrazole or thiazole) are viable candidates for structure-activity relationship (SAR) studies.

Q & A

Q. Table 1: Cyclization Optimization Examples

SolventCatalystTemperature (°C)Yield (%)Reference
EthanolNone8068
DMFPTSA10085
AcetonitrileH₂O120 (microwave)78

Basic: What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Use 14-α-demethylase (CYP51) assays via molecular docking (PDB: 3LD6) to predict antifungal activity .
  • Cell-Based Assays : Antiproliferative activity screening against cancer cell lines (e.g., MCF-7) using MTT assays .

Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic (PK) Studies : Assess bioavailability and metabolism using LC-MS/MS to identify inactive metabolites .
  • Dose-Response Analysis : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
  • Comparative Structural Analysis : Compare substituent effects with analogs (e.g., fluorophenyl vs. chlorophenyl groups) to explain discrepancies .

Advanced: What computational methods predict target interactions, and how are they validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible ligand parameters to simulate binding to CYP51 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify key residues (e.g., His259 in 3LD6) .
  • Experimental Validation : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinity (Kd) .

Basic: What physicochemical properties must be characterized, and what methods are used?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) and DMSO .
  • Stability : Accelerated degradation studies under UV light, humidity, and varying pH (3–9) via HPLC monitoring .
  • LogP : Determine octanol-water partition coefficients using HPLC-derived retention times .

Advanced: How can SAR studies explore substituent effects on the triazolo-pyridine core?

Methodological Answer:

  • Systematic Substitution : Synthesize derivatives with varied substituents (e.g., CF₃ vs. CH₃) at the 6-position of the pyridine ring .
  • Bioactivity Profiling : Test against fungal pathogens (e.g., Candida albicans) and cancer cell lines to correlate structure with potency .

Q. Table 2: Substituent Impact on Antifungal Activity

Substituent (Position 6)IC₅₀ (µM) vs. CYP51Reference
CF₃0.12
CH₃0.45
Cl0.30

Advanced: What strategies resolve structural ambiguities in complex derivatives?

Methodological Answer:

  • 2D NMR : NOESY or HSQC to confirm spatial proximity of substituents .
  • X-ray Diffraction (XRD) : Single-crystal analysis resolves bond angles and confirms fused ring systems .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon .
  • Solution Stability : In DMSO, aliquot and store at -80°C with limited freeze-thaw cycles .

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